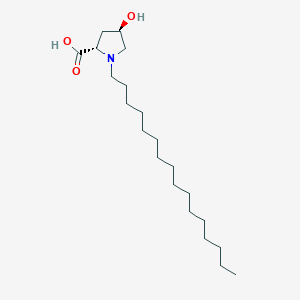
H-Tyr(Bzl)-OBzl.HCl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
H-Tyr(Bzl)-OBzl.HCl, also known as O-benzyl-L-tyrosine benzyl ester hydrochloride, is a derivative of the amino acid tyrosine. This compound is characterized by the presence of benzyl groups attached to both the hydroxyl group of the tyrosine side chain and the carboxyl group of the amino acid. The hydrochloride salt form enhances its solubility and stability, making it useful in various chemical and biological applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of H-Tyr(Bzl)-OBzl.HCl typically involves the protection of the hydroxyl and carboxyl groups of tyrosine with benzyl groups. This can be achieved through esterification and etherification reactions. The general synthetic route includes:
Protection of the Hydroxyl Group: The hydroxyl group of tyrosine is protected by reacting it with benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate.
Esterification of the Carboxyl Group: The carboxyl group is esterified by reacting it with benzyl alcohol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Formation of Hydrochloride Salt: The final product, H-Tyr(Bzl)-OBzl, is converted to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
H-Tyr(Bzl)-OBzl.HCl undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The benzyl groups can be removed through hydrogenation reactions.
Substitution: The benzyl groups can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or ceric ammonium nitrate can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst under hydrogen gas.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or sodium ethoxide.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Removal of benzyl groups to yield free tyrosine or partially deprotected intermediates.
Substitution: Formation of new derivatives with different protecting groups or functional groups.
科学的研究の応用
H-Tyr(Bzl)-OBzl.HCl has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in peptide synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in drug development and as a model compound for studying the pharmacokinetics and pharmacodynamics of tyrosine derivatives.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of H-Tyr(Bzl)-OBzl.HCl involves its interaction with specific molecular targets and pathways. The benzyl groups provide steric protection, allowing the compound to act as a prodrug or a protected intermediate in synthetic pathways. The compound can be deprotected under specific conditions to release the active tyrosine derivative, which can then participate in various biochemical processes.
類似化合物との比較
Similar Compounds
O-benzyl-L-tyrosine methyl ester hydrochloride (H-Tyr(Bzl)-OMe.HCl): Similar structure but with a methyl ester group instead of a benzyl ester.
O-benzyl-L-tyrosine (H-Tyr(Bzl)-OH): Lacks the benzyl ester group, making it less hydrophobic.
L-tyrosine benzyl ester hydrochloride (H-Tyr-OBzl.HCl): Lacks the benzyl group on the hydroxyl group.
Uniqueness
H-Tyr(Bzl)-OBzl.HCl is unique due to the presence of benzyl groups on both the hydroxyl and carboxyl groups, providing enhanced stability and solubility. This dual protection makes it particularly useful in synthetic chemistry and as a prodrug in pharmaceutical research.
特性
IUPAC Name |
benzyl (2S)-2-amino-3-(4-phenylmethoxyphenyl)propanoate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO3.ClH/c24-22(23(25)27-17-20-9-5-2-6-10-20)15-18-11-13-21(14-12-18)26-16-19-7-3-1-4-8-19;/h1-14,22H,15-17,24H2;1H/t22-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYLKTBYVTWFYGQ-FTBISJDPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)CC(C(=O)OCC3=CC=CC=C3)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C[C@@H](C(=O)OCC3=CC=CC=C3)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80662685 |
Source


|
| Record name | Benzyl O-benzyl-L-tyrosinate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80662685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52142-01-5 |
Source


|
| Record name | Benzyl O-benzyl-L-tyrosinate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80662685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cyclohexylcyclohexanamine;(2S)-3-[(2-methylpropan-2-yl)oxy]-2-[(2-nitrophenyl)sulfanylamino]propanoic acid](/img/structure/B612950.png)
![N-cyclohexylcyclohexanamine;(2S)-4-methylsulfanyl-2-[(2-nitrophenyl)sulfanylamino]butanoic acid](/img/structure/B612951.png)








![potassium;(2S)-2-[(4-methoxyphenyl)iminocarbamoylamino]-3-phenylpropanoate](/img/structure/B612968.png)


